1-(2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
Description
The compound 1-(2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a pyrazoline derivative featuring a hybrid pharmacophore design. Its structure integrates:
- A 4,5-dihydropyrazole core substituted with 4-bromophenyl (electron-withdrawing) and 3,4-dimethoxyphenyl (electron-donating) groups.
- A piperazine-2,3-dione moiety linked via a ketone-containing ethyl chain.
- An ethyl group at position 4 of the piperazine ring.
Properties
IUPAC Name |
1-[2-[5-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN4O5/c1-4-28-11-12-29(25(33)24(28)32)15-23(31)30-20(17-7-10-21(34-2)22(13-17)35-3)14-19(27-30)16-5-8-18(26)9-6-16/h5-10,13,20H,4,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQIKGBQEPCOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazoline Derivatives with Bromophenyl Substitutions
a) 5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione (Compound 1d)
- Key Features : Brominated indole, 4-chlorophenyl, and 4-methoxyphenyl groups.
- Activity : Exhibited selective anticancer activity against leukemia cell lines (GI50: 0.69–3.35 µM) .
- Comparison : The target compound replaces the indole ring with a piperazine-2,3-dione, which may enhance solubility or alter target affinity. The 3,4-dimethoxyphenyl group in the target compound could improve membrane permeability compared to 4-methoxyphenyl in 1d .
b) 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Pyrazolone Derivatives with Piperazine or Similar Moieties
a) 1-[2-(3,5-Diaryl-4,5-dihydropyrazol-1-yl)-2-oxoethyl]-1H-indole-2,3-diones
- Key Features : Indole-2,3-dione linked to dihydropyrazole.
- Activity : Anticancer activity via VEGFR2/CDK-2 inhibition .
- Comparison : Replacing indole-2,3-dione with piperazine-2,3-dione may reduce cytotoxicity while maintaining enzyme-targeting capacity. Piperazine derivatives often exhibit improved pharmacokinetics .
b) Phenylpyrazolone Derivatives (e.g., 1-phenyl-5-pyrazolone)
Substituent Effects on Bioactivity
a) Electron-Withdrawing Groups (e.g., 4-Bromophenyl)
- Bromine enhances lipophilicity and bioavailability. In compound 1d , bromination correlated with potent anticancer activity .
- In NEM reductase inhibitors, bromine may stabilize enzyme-ligand interactions via halogen bonding .
b) Electron-Donating Groups (e.g., 3,4-Dimethoxyphenyl)
c) Piperazine-2,3-dione vs. Other Heterocycles
- Piperazine-dione moieties are less common than indole or triazole derivatives but offer unique hydrogen-bonding capabilities. This could favor interactions with proteases or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
